molecular formula C9H8N6O2 B11034505 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B11034505
M. Wt: 232.20 g/mol
InChI Key: ZQJPAUGQKDYMFL-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core with a hydroxyethyl group attached. The presence of multiple nitrogen atoms within the ring system makes it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

The synthesis of 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions to form the desired triazolo-triazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar compounds to 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include other heterocyclic compounds with similar ring systems, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activities

Properties

Molecular Formula

C9H8N6O2

Molecular Weight

232.20 g/mol

IUPAC Name

11-(2-hydroxyethyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C9H8N6O2/c16-4-3-14-2-1-6-7(8(14)17)12-13-9-10-5-11-15(6)9/h1-2,5,16H,3-4H2

InChI Key

ZQJPAUGQKDYMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=N2)CCO

Origin of Product

United States

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